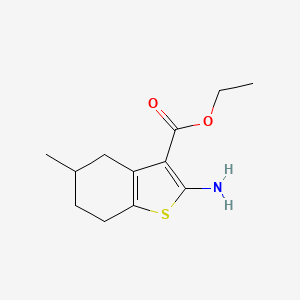![molecular formula C9H18ClN B2671947 3-Azabicyclo[4.3.1]decane;hydrochloride CAS No. 2247104-44-3](/img/structure/B2671947.png)
3-Azabicyclo[4.3.1]decane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azabicyclo[4.3.1]decane hydrochloride is a chemical compound with the CAS Number: 2247104-44-3 . It has a molecular weight of 175.7 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, which are similar to 3-Azabicyclo[4.3.1]decane, involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The InChI code for 3-Azabicyclo[4.3.1]decane hydrochloride is 1S/C9H17N.ClH/c1-2-8-4-5-10-7-9 (3-1)6-8;/h8-10H,1-7H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Azabicyclo[4.3.1]decane hydrochloride is a powder that is stored at room temperature .科学的研究の応用
Environmental Impact and Remediation
Studies have examined the transformation and distribution of organochlorine compounds, similar in structure or reactivity to 3-Azabicyclo[4.3.1]decane hydrochloride, in the environment. For example, Walker et al. (1999) explored the environmental transformation of γ-hexachlorocyclohexane (HCH), highlighting the complex behavior of organochlorine compounds in various ecosystems and the potential for certain isomers to transform, indicating a need for targeted environmental management strategies to mitigate pollution and health risks (Walker, Vallero, & Lewis, 1999).
Drug Design and Synthesis
The role of heterocyclic compounds, including those related to 3-Azabicyclo[4.3.1]decane hydrochloride, in drug design and synthesis has been extensively reviewed. For instance, Kaushik et al. (2019) focused on the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting their significance in pharmaceutical chemistry due to their stability and biological activity. These findings underscore the importance of heterocyclic scaffolds in developing new therapeutic agents with improved efficacy and safety profiles (Kaushik et al., 2019).
Environmental Monitoring and Safety
The presence of organic pollutants, similar to or derived from 3-Azabicyclo[4.3.1]decane hydrochloride, in water bodies has raised concerns about environmental and human health. Sousa et al. (2018) reviewed the occurrence of priority substances and contaminants of emerging concern in European surface water, underscoring the need for comprehensive monitoring and risk assessment strategies to protect ecosystem and public health (Sousa, Ribeiro, Barbosa, Pereira, & Silva, 2018).
Catalytic Applications and Green Chemistry
The exploration of catalytic processes and green chemistry applications is critical in the sustainable synthesis of chemicals and materials. For example, Tian et al. (2018) reviewed enhanced separation technologies in hydrocyclones, a topic relevant to the separation and purification processes of chemical compounds, including those related to 3-Azabicyclo[4.3.1]decane hydrochloride. This research highlights the potential for optimizing operating parameters and conditions to improve the efficiency and environmental impact of chemical manufacturing processes (Tian, Ni, Song, Olson, & Zhao, 2018).
Safety and Hazards
将来の方向性
While specific future directions for 3-Azabicyclo[4.3.1]decane hydrochloride are not available, research on similar compounds like 3-azabicyclo[3.1.1]heptanes is ongoing. These compounds have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds , indicating potential applications in drug development.
特性
IUPAC Name |
3-azabicyclo[4.3.1]decane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-8-4-5-10-7-9(3-1)6-8;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJJDCCQWGFRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC(C1)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

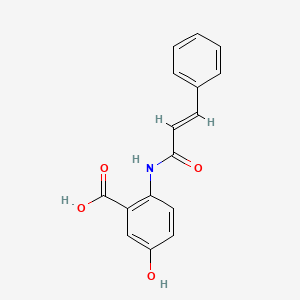
![(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid](/img/structure/B2671865.png)
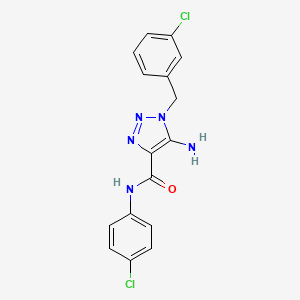
![2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B2671867.png)
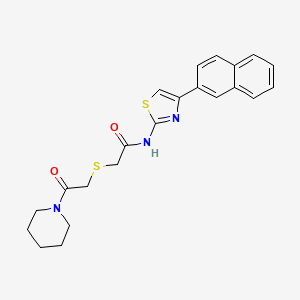
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2671871.png)
![4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2671872.png)

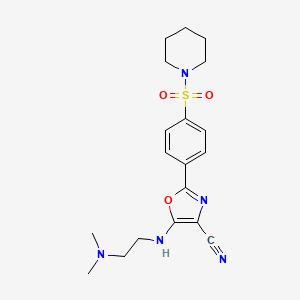
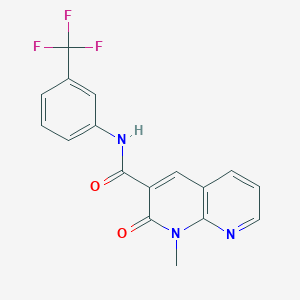
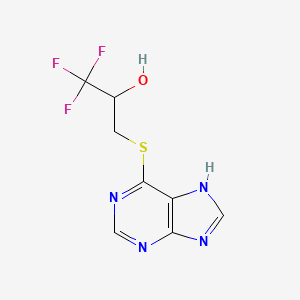
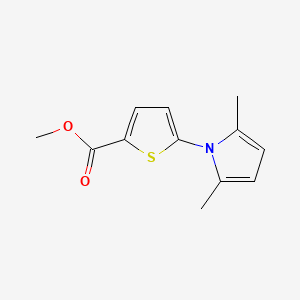
![N-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2671885.png)
